JYL-273

Description

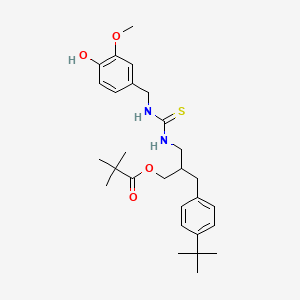

Structure

3D Structure

Properties

IUPAC Name |

[2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O4S/c1-27(2,3)22-11-8-19(9-12-22)14-21(18-34-25(32)28(4,5)6)17-30-26(35)29-16-20-10-13-23(31)24(15-20)33-7/h8-13,15,21,31H,14,16-18H2,1-7H3,(H2,29,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYDDDOENZEUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430957 | |

| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289902-71-2 | |

| Record name | [2-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JYL-273: A Technical Guide to its Mechanism of Action as a TRPV1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide elucidates the mechanism of action of this compound, based on its activity at the TRPV1 receptor. While specific primary literature detailing the comprehensive pharmacological profile of this compound is limited, its classification as a TRPV1 agonist allows for a thorough understanding of its expected molecular and cellular effects. This document outlines the established signaling pathways of TRPV1 activation, provides detailed experimental protocols for the characterization of TRPV1 agonists, and presents quantitative data for comparative analysis.

Introduction to this compound and TRPV1

This compound has been identified as an agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons. The TRPV1 channel is a critical integrator of noxious stimuli, including heat, protons (low pH), and endogenous and exogenous chemical ligands. The activation of TRPV1 is a key event in the transmission of pain signals and the inflammatory response. Capsaicin, the pungent component of chili peppers, is the most well-known exogenous agonist of TRPV1.

Quantitative Data Summary

The primary publicly available quantitative datum for this compound is its half-maximal inhibitory concentration (IC50) for the activation of TRPV1. For comparative purposes, this section includes the IC50 of this compound and the half-maximal effective concentration (EC50) of the canonical TRPV1 agonist, capsaicin, in a similar cellular context.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Functional Antagonism | CHO-TRPV1 | IC50 | 361 nM | Vendor Data |

| Capsaicin | Functional Agonism | CHO-TRPV1 | EC50 | ~440 nM | Literature Data |

Note: The IC50 value for this compound is provided by commercial suppliers and is presumed to be from a functional assay where it inhibits a response, which can be a characteristic of agonists that cause receptor desensitization. The EC50 for capsaicin is a measure of its potency to activate the channel.

Mechanism of Action: TRPV1 Agonism

As a TRPV1 agonist, the mechanism of action of this compound is centered on its ability to bind to and activate the TRPV1 ion channel. This activation leads to a cascade of intracellular events.

Channel Gating and Ion Influx

The binding of an agonist like this compound to the TRPV1 receptor induces a conformational change in the channel protein, leading to the opening of its ion pore. This pore is permeable to cations, with a notable preference for calcium (Ca²⁺) and sodium (Na⁺). The influx of these ions into the neuron leads to depolarization of the cell membrane. If this depolarization reaches the threshold potential, it will trigger the firing of an action potential, propagating a signal to the central nervous system, which is perceived as pain or heat.

Downstream Signaling Pathways

The influx of Ca²⁺ through the activated TRPV1 channel serves as a critical second messenger, initiating several downstream signaling cascades. These pathways can modulate neuronal sensitivity and contribute to the phenomena of hyperalgesia and allodynia. Key downstream pathways include:

-

Protein Kinase A (PKA) and Protein Kinase C (PKC) Sensitization: Various inflammatory mediators can lead to the activation of PKA and PKC. These kinases can phosphorylate the TRPV1 channel, lowering its activation threshold and sensitizing it to agonists like this compound and other stimuli.

-

Calmodulin (CaM) and Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): The increase in intracellular Ca²⁺ can activate CaM and CaMKII. CaMKII can further phosphorylate TRPV1, contributing to its sensitization.

-

Desensitization: Prolonged exposure to a TRPV1 agonist leads to a state of desensitization, where the channel becomes less responsive to further stimulation. This process is mediated by Ca²⁺ influx and involves the dephosphorylation of the channel by calcineurin and the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This desensitization is the basis for the analgesic effects of topical capsaicin.

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments typically used to characterize TRPV1 agonists. These protocols are representative and would be adapted for the specific characterization of this compound.

In Vitro Functional Assay: Calcium Influx Measurement

This assay measures the ability of a compound to activate TRPV1 by quantifying the resulting increase in intracellular calcium concentration.

Objective: To determine the EC50 of this compound for TRPV1 activation.

Materials:

-

CHO or HEK293 cells stably expressing human TRPV1 (CHO-TRPV1 or HEK-TRPV1).

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Fluo-4 AM or Fura-2 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound stock solution in DMSO.

-

Capsaicin as a positive control.

-

A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Culture: Plate CHO-TRPV1 cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

-

Washing: Aspirate the loading buffer and wash the cells twice with HBSS.

-

Compound Preparation: Prepare a serial dilution of this compound and capsaicin in HBSS.

-

Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Record baseline fluorescence for 10-20 seconds.

-

Compound Addition: The instrument's liquid handler adds the this compound or capsaicin dilutions to the wells.

-

Data Acquisition: Continue recording fluorescence for 2-5 minutes to capture the peak calcium response.

-

Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to get ΔF/F₀. The peak response is plotted against the compound concentration, and the data are fitted to a four-parameter logistic equation to determine the EC50.

Electrophysiology: Whole-Cell Patch-Clamp

This technique directly measures the ion currents flowing through the TRPV1 channel in response to agonist application.

Objective: To characterize the electrophysiological properties of this compound-activated TRPV1 currents.

Materials:

-

CHO-TRPV1 or HEK-TRPV1 cells cultured on glass coverslips.

-

Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Intracellular solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pipette Preparation: Pull a glass micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage-Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.

-

Current Recording: Record the inward current elicited by this compound.

-

Data Analysis: Analyze the current amplitude, activation and deactivation kinetics, and construct a dose-response curve by applying different concentrations of this compound to determine the EC50.

Conclusion

This compound is a potent TRPV1 agonist. Its mechanism of action involves the direct activation of the TRPV1 ion channel, leading to cation influx, membrane depolarization, and the initiation of downstream signaling cascades. While detailed characterization data for this compound are not widely available in the public domain, the established understanding of TRPV1 pharmacology provides a robust framework for predicting its biological effects. The experimental protocols outlined herein represent standard methodologies for the in-depth characterization of novel TRPV1 modulators like this compound. Further research is warranted to fully elucidate the specific binding kinetics, functional potency, and potential therapeutic applications of this compound.

JYL-273: A Technical Whitepaper on a Potent and Selective TRPV1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYL-273 has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and pain signaling pathways. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological activity, the experimental protocols used for its characterization, and the underlying signaling mechanisms. Notably, this compound exhibits selective agonist activity, demonstrating efficacy in sensory neuron-mediated responses while showing no activity in vascular smooth muscle TRPV1 channels. This differential activity suggests a potential for developing targeted therapeutics with reduced cardiovascular side effects.

Quantitative Data Summary

The pharmacological activity of this compound has been characterized in comparison to the well-known TRPV1 agonist, capsaicin. The following table summarizes the key quantitative findings from the primary literature.

| Compound | Assay | Species | Potency (EC50/IC50) | Efficacy | Reference |

| This compound | Eye Wiping Assay (Sensory Neuron Activation) | Rat | Not Quantified (Active) | Increased number of wipes | |

| This compound | Isolated Skeletal Muscle Artery Constriction | Rat | No Effect | No vascular constriction observed | |

| Capsaicin | Isolated Skeletal Muscle Artery Constriction | Rat | 221 nM (EC50) | 58 ± 7% constriction | [1] |

Note: While some commercial suppliers have listed an IC50 value of 361 nM for this compound in CHO-TRPV1 cell lines, the primary scientific literature does not support this finding and indicates a lack of direct agonistic effect on vascular TRPV1. The CAS number for this compound is cited as 289902-71-2 by some suppliers.

Experimental Protocols

The characterization of this compound involved two key functional assays to assess its activity on different TRPV1 populations.

Sensory TRPV1 Activation: The Eye Wiping Assay

This in vivo assay is a standard method to assess the activation of sensory neurons, primarily in the trigeminal ganglia, which are rich in TRPV1 channels.

Methodology:

-

Animal Model: Male Wistar rats were used for the study.

-

Compound Administration: A 5 µL drop of the test compound solution (this compound or vehicle control) was instilled into one eye of the rat.

-

Observation: The number of wiping movements with the ipsilateral forepaw towards the treated eye was counted for a period of 1 minute immediately following administration.

-

Endpoint: An increase in the number of eye wipes compared to the vehicle control was considered a positive indication of sensory neuron activation via TRPV1.

Vascular TRPV1 Activity: Isolated Arteriole Diameter Measurement

This ex vivo assay was employed to determine the effect of this compound on TRPV1 channels expressed on vascular smooth muscle cells.

Methodology:

-

Vessel Preparation: Skeletal (gracilis) muscle arterioles were isolated from rats.

-

Cannulation and Pressurization: The isolated arterioles were cannulated on two glass micropipettes in an organ chamber and pressurized to a transmural pressure of 80 mmHg.

-

Perfusion: The vessels were continuously perfused with a physiological salt solution (PSS) bubbled with a gas mixture and maintained at 37°C.

-

Compound Application: this compound was added to the superfusing PSS in increasing concentrations.

-

Diameter Measurement: The internal diameter of the arteriole was continuously monitored and recorded using a video microscopy setup.

-

Endpoint: A decrease in the arteriolar diameter (vasoconstriction) upon compound application would indicate agonist activity at vascular TRPV1.

Signaling Pathways and Experimental Workflow

TRPV1 Signaling Pathway

Activation of the TRPV1 channel by an agonist like this compound initiates a cascade of intracellular events, primarily driven by cation influx.

Caption: Agonist binding to TRPV1 leads to cation influx, membrane depolarization, and downstream signaling.

Experimental Workflow for this compound Characterization

The logical flow of experiments to determine the selective agonist activity of this compound is depicted below.

Caption: Workflow illustrating the parallel in vivo and ex vivo testing of this compound.

Discussion and Conclusion

The available scientific evidence robustly indicates that this compound is a TRPV1 agonist with a unique profile. Its ability to activate sensory neurons, as demonstrated by the eye wiping assay, confirms its interaction with the TRPV1 channel in a functionally relevant manner. However, its lack of effect on isolated arterioles points towards a significant discovery: the pharmacological properties of TRPV1 channels can differ depending on their tissue location.

This selectivity of this compound for sensory neuron TRPV1 over vascular TRPV1 presents a compelling opportunity for drug development. A significant hurdle in the development of systemic TRPV1 antagonists for pain has been the side effect of hyperthermia, which is thought to be mediated by the blockade of TRPV1 channels involved in thermoregulation. While this compound is an agonist, its selective action suggests that it may be possible to design molecules that target specific TRPV1 populations, thereby minimizing off-target effects.

For drug development professionals, this compound serves as an important pharmacological tool to probe the differences between sensory and vascular TRPV1 channels. Further research into the structural and functional basis of this compound's selectivity could pave the way for a new generation of targeted TRPV1 modulators for the treatment of pain and other sensory disorders. The conflicting data from commercial vendors underscores the critical importance of relying on peer-reviewed scientific literature for accurate pharmacological information.

References

In-Depth Technical Guide to JYL-273 (CAS Number 289902-71-2): A Potent TRPV1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and inflammatory responses. With a reported IC50 of 361 nM in Chinese Hamster Ovary (CHO) cells expressing the TRPV1 channel, this compound demonstrates significant potency.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for assays relevant to its study. Visualizations of key pathways and experimental workflows are provided to facilitate understanding and application in a research setting.

Introduction

This compound, with the chemical formula C₂₈H₄₀N₂O₄S and a molecular weight of 500.7 g/mol , is a synthetic compound recognized for its high potency as a TRPV1 agonist, reportedly greater than that of capsaicin.[4][5] The TRPV1 channel, a non-selective cation channel, is a well-established therapeutic target for pain management. Its activation by agonists like this compound can lead to an initial excitatory phase followed by a period of desensitization, a phenomenon that is being explored for its analgesic potential. Understanding the specific pharmacological profile of this compound is crucial for its application in preclinical research and drug development.

Mechanism of Action

This compound exerts its effects by binding to and activating the TRPV1 channel. This activation leads to an influx of cations, primarily calcium (Ca²⁺), into the neuron. The initial influx of Ca²⁺ results in depolarization and the generation of an action potential, which is perceived as a noxious stimulus. However, prolonged or repeated application of a TRPV1 agonist leads to the desensitization of the channel, rendering the neuron less responsive to subsequent painful stimuli. This desensitization is a key aspect of the analgesic properties of TRPV1 agonists.

Interestingly, studies have shown that this compound exhibits a degree of selectivity in its action. While it is a potent activator of sensory neurons, as demonstrated in the eye-wiping assay, it has been reported to have no effect on the constriction of isolated skeletal muscle arterioles, a response that is observed with other TRPV1 agonists like capsaicin. This differential activity suggests a nuanced interaction with TRPV1 channels in different tissue types or the involvement of distinct signaling pathways.

Signaling Pathway of TRPV1 Activation

The activation of the TRPV1 channel by an agonist such as this compound initiates a cascade of intracellular events. The following diagram illustrates the general signaling pathway.

References

An In-depth Technical Guide to the Core Differences Between JYL-273 and JYL-1421: A TRPV1 Agonist and Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of JYL-273 and JYL-1421, two potent modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While both compounds target this critical sensory receptor, their opposing mechanisms of action—this compound as a potent agonist and JYL-1421 as a selective antagonist—position them as valuable and distinct tools for research and potential therapeutic development. This document outlines their chemical properties, biological activities, and the experimental methodologies used to characterize them, offering a detailed comparison for researchers in pharmacology and drug discovery.

Introduction to TRPV1 and its Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It acts as a polymodal integrator of noxious stimuli, including heat (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands.[2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals.[3] The critical role of TRPV1 in pain and neurogenic inflammation has made it a key target for analgesic drug development. Pharmacological modulation of TRPV1 can be achieved through two primary mechanisms: agonism, which initially activates the channel leading to subsequent desensitization, and antagonism, which blocks channel activation.

Core Differences: Agonist vs. Antagonist

The fundamental distinction between this compound and JYL-1421 lies in their interaction with the TRPV1 receptor.

-

This compound is a potent agonist of the TRPV1 receptor.[4] Like the well-known agonist capsaicin, it activates the channel, leading to the characteristic sensations of heat and pain. Its potency is reported to be higher than that of capsaicin.[4]

-

JYL-1421 is a selective antagonist of the TRPV1 receptor. It competitively blocks the activation of the channel by agonists like capsaicin, thereby inhibiting the downstream signaling cascade that leads to pain perception.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and JYL-1421, providing a clear comparison of their chemical and biological properties.

Table 1: Chemical Properties

| Property | This compound | JYL-1421 |

| CAS Number | 289902-71-2 | 401907-26-4 |

| Molecular Formula | C₂₈H₄₀N₂O₄S | C₂₀H₂₆FN₃O₂S₂ |

| Molecular Weight | 500.7 g/mol | 423.57 g/mol |

| Chemical Structure | (Structure not publicly available) | N-(4-(tert-butyl)benzyl)-N'-(4-(methylsulfonamido)phenyl)thiourea |

Table 2: Biological Activity

| Parameter | This compound | JYL-1421 |

| Mechanism of Action | TRPV1 Agonist | TRPV1 Antagonist |

| Potency (IC₅₀) | 361 nM (in CHO-TRPV1 cell lines) | 8 nM (TRPV1 receptor) |

| Reported Effects | Potent activation of TRPV1, reported to have higher potency than capsaicin. | Inhibition of capsaicin-evoked Ca²⁺ accumulation and neuropeptide release. |

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

The activation of the TRPV1 channel by an agonist like this compound initiates a well-defined signaling cascade. The following diagram illustrates the key events following agonist binding. An antagonist like JYL-1421 would block this pathway at the receptor level.

Experimental Workflow for Compound Screening

The characterization of compounds like this compound and JYL-1421 typically follows a structured experimental workflow. The diagram below outlines a general process for screening and validating TRPV1 modulators.

Detailed Experimental Protocols

While specific, detailed protocols for the initial characterization of this compound and JYL-1421 are not publicly available, the following are representative methodologies for assessing TRPV1 agonist and antagonist activity.

In Vitro Calcium Flux Assay for Agonist and Antagonist Screening

This assay is a common high-throughput method to identify and characterize modulators of ion channels like TRPV1 that gate calcium.

Objective: To determine the ability of a test compound to either activate (agonist) or inhibit the activation (antagonist) of the TRPV1 channel by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 or CHO cells stably expressing human or rat TRPV1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

-

Test compounds (this compound, JYL-1421) and a known TRPV1 agonist (e.g., capsaicin).

-

A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the TRPV1-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye diluted in assay buffer to each well. Incubate the plate at 37°C for 1-2 hours to allow the dye to enter the cells.

-

Compound Preparation: Prepare serial dilutions of the test compounds (this compound and JYL-1421) and the reference agonist (capsaicin) in assay buffer.

-

Assay Measurement:

-

Agonist Mode (for this compound):

-

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates calcium influx and channel activation.

-

-

Antagonist Mode (for JYL-1421):

-

Place the cell plate in the reader and measure the baseline fluorescence.

-

Add the different concentrations of JYL-1421 and incubate for a predefined period (e.g., 5-15 minutes).

-

Add a fixed concentration of the reference agonist (e.g., capsaicin at its EC₈₀) to all wells and immediately record the fluorescence intensity. A decrease in the capsaicin-induced fluorescence signal in the presence of JYL-1421 indicates antagonism.

-

-

-

Data Analysis:

-

For agonist activity, calculate the percentage of activation relative to a maximal response from a saturating concentration of a reference agonist. Plot the concentration-response curve and determine the EC₅₀ value.

-

For antagonist activity, calculate the percentage of inhibition of the agonist response. Plot the concentration-response curve and determine the IC₅₀ value.

-

Electrophysiology (Patch-Clamp) for Mechanism of Action

Whole-cell patch-clamp electrophysiology provides a more detailed characterization of the interaction between the compounds and the TRPV1 channel.

Objective: To directly measure the ion currents through the TRPV1 channel in response to agonist application and to determine the nature of antagonist inhibition.

Materials:

-

TRPV1-expressing cells.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP, GTP).

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Test compounds and reference agonist.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Patching and Recording:

-

Form a gigaohm seal between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

-

Compound Application:

-

Agonist: Perfuse the cell with the extracellular solution containing different concentrations of this compound and record the resulting inward current.

-

Antagonist: Perfuse the cell with JYL-1421 for a period before co-applying it with a fixed concentration of capsaicin. A reduction in the capsaicin-induced current indicates antagonism.

-

-

Data Analysis:

-

Measure the peak current amplitude at each agonist concentration to generate a concentration-response curve and calculate the EC₅₀.

-

Compare the current elicited by the agonist in the presence and absence of the antagonist to determine the percentage of inhibition and the nature of the block (e.g., competitive, non-competitive).

-

Conclusion

This compound and JYL-1421 represent two sides of the pharmacological coin for TRPV1 modulation. As a potent agonist, this compound is a valuable tool for studying the activation and desensitization of the TRPV1 channel and for exploring the therapeutic potential of targeted neuronal stimulation. Conversely, as a selective antagonist, JYL-1421 serves as a powerful probe for investigating the consequences of blocking TRPV1 activity and holds promise for the development of novel analgesics. The distinct molecular mechanisms and biological effects of these two compounds, elucidated through the experimental protocols described herein, underscore the versatility of targeting the TRPV1 channel for both fundamental research and the advancement of new therapeutic strategies. The continued investigation of such targeted modulators will undoubtedly deepen our understanding of sensory biology and pain pathophysiology.

References

A Technical Guide to the Research Applications of Potent TRPV1 Agonists Like JYL-273

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a critical role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and various chemical compounds.[1] Its activation on sensory neurons leads to the sensation of pain and the initiation of inflammatory cascades. Consequently, TRPV1 has emerged as a highly validated target for the development of novel analgesic and anti-inflammatory therapeutics.

Potent TRPV1 agonists, such as JYL-273, represent a compelling class of compounds for therapeutic development. While information on this compound itself is limited to its characterization as a potent TRPV1 agonist, this guide will provide an in-depth technical overview of the research applications of such potent agonists. We will draw upon the extensive research conducted on well-characterized TRPV1 agonists like capsaicin and resiniferatoxin (RTX) to illustrate the principles, methodologies, and potential of this therapeutic strategy. The primary mechanism of action for the therapeutic effect of potent TRPV1 agonists relies on the phenomenon of receptor desensitization.[1] Initial activation of TRPV1 leads to an influx of cations, primarily Ca2+, causing neuronal depolarization and the sensation of pain. However, prolonged or repeated exposure to a potent agonist leads to a desensitized state, rendering the neuron less responsive to subsequent painful stimuli. This "defunctionalization" of nociceptive nerve fibers forms the basis of their analgesic effect.

This guide will detail the key research applications of potent TRPV1 agonists, provide structured quantitative data from relevant studies, outline detailed experimental protocols for their evaluation, and visualize the core signaling pathways and experimental workflows.

Research Applications of Potent TRPV1 Agonists

The therapeutic potential of potent TRPV1 agonists extends across a range of conditions characterized by chronic pain and inflammation.

-

Chronic Pain Management: This is the most extensively researched application.

-

Neuropathic Pain: Topical applications of capsaicin are used to manage various neuropathic pain conditions, including postherpetic neuralgia and diabetic neuropathy.

-

Osteoarthritis Pain: Intra-articular injections of TRPV1 agonists like resiniferatoxin are being investigated to provide long-lasting pain relief in osteoarthritis.

-

Cancer Pain: Targeted delivery of potent agonists to the spinal cord is being explored for the management of intractable cancer pain.

-

-

Inflammation: Beyond direct pain signaling, TRPV1 activation modulates the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings.[2] Desensitization of these neurons can, therefore, have anti-inflammatory effects.

-

Neurogenic Bladder: Overactivity of sensory nerves in the bladder contributes to symptoms of urgency and incontinence. Instillation of TRPV1 agonists into the bladder can desensitize these nerves and improve bladder function.

-

Metabolic Disorders: Emerging research suggests a role for TRPV1 in regulating metabolism and energy expenditure, opening potential avenues for the treatment of obesity and type 2 diabetes.

Quantitative Data on TRPV1 Agonist Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies of well-characterized TRPV1 agonists. This data provides a benchmark for evaluating novel potent agonists like this compound.

Table 1: Preclinical Efficacy of TRPV1 Agonists in Rodent Pain Models

| Agonist | Animal Model | Route of Administration | Dose Range | Outcome Measure | Efficacy |

| Capsaicin | CFA-Induced Inflammatory Pain (Rat) | Intraplantar | 10 - 100 µg | Thermal Hyperalgesia | Dose-dependent increase in paw withdrawal latency |

| Capsaicin | Formalin Test (Mouse) | Intraplantar | 3 - 30 µg | Nociceptive Behavior (Licking/Biting) | Significant reduction in late phase nocifensive behaviors |

| Resiniferatoxin | Bone Cancer Pain (Mouse) | Intrathecal | 0.1 - 1 ng | Spontaneous Pain Behaviors | Significant reduction in flinching and guarding |

Table 2: Clinical Efficacy of Resiniferatoxin (RTX) for Osteoarthritis Knee Pain

| Study Phase | Number of Patients | Treatment | Dose | Primary Endpoint | Key Findings |

| Phase 1b | 94 | Intra-articular RTX | Ascending doses up to 30 µg | Safety and Tolerability | Well-tolerated; significant and sustained pain relief beyond 6 months in responders |

| Phase 2 | - | Intra-articular RTX | Multiple dose groups | Pain reduction (WOMAC) | Study ongoing to determine optimal dose for Phase 3 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of potent TRPV1 agonists. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Assay: Calcium Imaging of TRPV1 Activation

This protocol describes the measurement of intracellular calcium influx in response to a TRPV1 agonist using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Culture medium (e.g., DMEM with 10% FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluo-4 AM (calcium indicator dye)

-

Pluronic F-127

-

TRPV1 agonist (e.g., this compound, capsaicin) stock solution in DMSO

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader or imaging system

Procedure:

-

Cell Plating: Seed the TRPV1-expressing HEK293 cells into the 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Addition: a. Prepare serial dilutions of the TRPV1 agonist in HBSS. The final DMSO concentration should be kept low (e.g., <0.1%). b. Add the agonist solutions to the respective wells. Include a vehicle control (HBSS with DMSO).

-

Fluorescence Measurement: a. Immediately place the plate in the fluorescence reader. b. Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time to capture the kinetic response of calcium influx.

-

Data Analysis: a. Calculate the change in fluorescence from baseline for each well. b. Plot the peak fluorescence change against the agonist concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model is widely used to assess the analgesic efficacy of compounds in a persistent inflammatory pain state.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA)

-

Isoflurane for anesthesia

-

27-gauge needle and syringe

-

Von Frey filaments (for mechanical allodynia testing)

-

Radiant heat source (for thermal hyperalgesia testing)

-

TRPV1 agonist formulation for administration (e.g., topical, intraplantar)

Procedure:

-

Induction of Inflammation: a. Anesthetize the rat with isoflurane. b. Inject 100 µL of CFA into the plantar surface of one hind paw. c. Allow the animal to recover in its home cage. Inflammation and pain hypersensitivity will develop over the next 24 hours.

-

Baseline Pain Assessment (Pre-CFA): a. Before CFA injection, measure the baseline paw withdrawal threshold to mechanical stimuli using Von Frey filaments and the paw withdrawal latency to a radiant heat source.

-

Post-CFA Pain Assessment and Drug Administration: a. At 24 hours post-CFA injection, re-assess the mechanical and thermal sensitivity to confirm the development of allodynia and hyperalgesia. b. Administer the TRPV1 agonist or vehicle control via the desired route.

-

Efficacy Testing: a. At various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), measure the paw withdrawal threshold and latency.

-

Data Analysis: a. Compare the post-drug withdrawal thresholds/latencies to the pre-drug (post-CFA) values. b. Calculate the percent reversal of hyperalgesia or allodynia. c. Plot the time course of the analgesic effect.

Visualizations: Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

The activation of TRPV1 by an agonist like this compound initiates a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway.

Caption: TRPV1 signaling cascade initiated by agonist binding.

Experimental Workflow for Screening TRPV1 Agonists

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel TRPV1 agonists.

Caption: Preclinical development pipeline for TRPV1 agonists.

Conclusion

Potent TRPV1 agonists like this compound hold significant promise for the development of novel therapeutics, particularly in the realm of chronic pain management. Their unique mechanism of action, inducing long-lasting analgesia through receptor desensitization, offers a potential alternative to conventional pain medications. The research applications and methodologies outlined in this guide provide a framework for the continued investigation and development of this exciting class of compounds. A thorough understanding of the underlying signaling pathways and the use of robust preclinical models are essential for translating the potential of potent TRPV1 agonists into effective clinical therapies. As more data on specific compounds like this compound becomes publicly available, the field will be better positioned to refine and optimize this therapeutic approach.

References

The Role of Potent TRPV1 Agonists in Nociception Research: A Technical Guide Focused on JYL-273

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated role of JYL-273, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, in nociception research. Publicly available information on this compound is limited. Therefore, this guide draws upon established knowledge of TRPV1 agonism, using capsaicin as a primary example, to project the potential applications and research methodologies relevant to this compound. All quantitative data presented are illustrative and intended to exemplify typical findings in this research area.

Introduction to this compound and TRPV1 in Nociception

This compound is identified as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, reportedly exhibiting higher potency than capsaicin. The TRPV1 receptor, a non-selective cation channel, is a key player in the detection and signaling of noxious stimuli, including heat, protons (acidic conditions), and various chemical compounds.[1][2] Found predominantly on sensory neurons, its activation leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), which depolarizes the neuron and initiates the sensation of pain.[2][3]

The dual nature of TRPV1 agonists makes them valuable research tools and potential therapeutic agents. Initial activation of the receptor causes acute pain and neurogenic inflammation. However, prolonged or repeated exposure leads to a state of desensitization or "defunctionalization" of the nociceptive nerve fibers, resulting in a long-lasting analgesic effect.[1] This paradoxical effect is the cornerstone of the therapeutic potential of TRPV1 agonists in managing chronic pain conditions.

Mechanism of Action of Potent TRPV1 Agonists

The primary mechanism of action for a potent TRPV1 agonist like this compound involves direct binding to the TRPV1 receptor, triggering a conformational change that opens the ion channel. This initiates a cascade of intracellular events.

Signaling Pathway

The activation of TRPV1 by an agonist leads to a significant influx of Ca2+. This increase in intracellular calcium concentration activates several downstream signaling pathways, including protein kinase C (PKC) and protein kinase A (PKA). These kinases can phosphorylate the TRPV1 channel, modulating its sensitivity. The sustained calcium influx can also lead to the depletion of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from sensory nerve terminals, which contributes to the reduction in pain signal transmission.

Figure 1: Simplified signaling pathway of a potent TRPV1 agonist like this compound.

Quantitative Data in Nociception Research

Research on a novel TRPV1 agonist like this compound would involve quantifying its effects on nociception and comparing its potency to established compounds like capsaicin. The following tables present illustrative data that would be typical of such studies.

Table 1: Illustrative In Vitro Potency of this compound

| Compound | EC₅₀ (nM) for TRPV1 Activation (Calcium Influx Assay) |

|---|---|

| Capsaicin | 150 |

| This compound | 15 |

| Resiniferatoxin (RTX) | 0.5 |

EC₅₀ (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response.

Table 2: Illustrative In Vivo Nociceptive Response to this compound

| Compound (Intraplantar Injection) | Dose (µg) | Licking/Flinching Time (seconds in first 5 min) |

|---|---|---|

| Vehicle | - | 5 ± 2 |

| Capsaicin | 1 | 45 ± 8 |

| This compound | 0.1 | 48 ± 10 |

| This compound | 1 | 95 ± 15 |

Data are presented as mean ± standard error of the mean (SEM).

Table 3: Illustrative Analgesic Effect of this compound in a Model of Inflammatory Pain

| Treatment Group | Paw Withdrawal Threshold (g) - von Frey Test |

|---|---|

| Vehicle | 2.5 ± 0.5 |

| Inflammatory Agent (e.g., Carrageenan) | 0.5 ± 0.1 |

| Inflammatory Agent + Capsaicin (topical) | 1.8 ± 0.3 |

| Inflammatory Agent + this compound (topical) | 2.2 ± 0.4 |

A higher paw withdrawal threshold indicates a greater analgesic effect.

Experimental Protocols

The investigation of a potent TRPV1 agonist like this compound would employ a range of in vitro and in vivo experimental protocols to characterize its activity and therapeutic potential.

In Vitro Calcium Imaging Assay

This assay is fundamental for determining the potency and efficacy of a compound at the TRPV1 receptor.

Objective: To measure the ability of this compound to induce calcium influx in cells expressing the TRPV1 receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, which increases in fluorescence intensity upon binding to calcium.

-

Compound Application: A baseline fluorescence is recorded before the addition of varying concentrations of this compound.

-

Data Acquisition: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence microscope or a plate reader.

-

Analysis: The increase in fluorescence is quantified and plotted against the concentration of this compound to determine the EC₅₀ value.

Figure 2: Workflow for an in vitro calcium imaging assay.

In Vivo Capsaicin-Induced Nocifensive Behavior Test

This is a standard behavioral assay to assess the acute nociceptive effects of a TRPV1 agonist.

Objective: To quantify the pain-related behaviors induced by the administration of this compound.

Methodology:

-

Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment.

-

Compound Administration: A solution of this compound or vehicle is injected into the plantar surface of the hind paw.

-

Behavioral Observation: Immediately following the injection, the animal is placed in an observation chamber, and the cumulative time spent licking, flinching, or lifting the injected paw is recorded for a set period (e.g., 5-15 minutes).

-

Analysis: The duration of nocifensive behaviors is compared between different doses of this compound and the vehicle control group.

Von Frey Test for Mechanical Allodynia

This assay is used to evaluate the analgesic effects of a compound in models of chronic pain, such as inflammatory or neuropathic pain.

Objective: To determine if pre-treatment with this compound can reverse mechanical hypersensitivity.

Methodology:

-

Induction of Hypersensitivity: A state of mechanical allodynia is induced in rodents, for example, by injecting an inflammatory agent like carrageenan or by surgical nerve injury.

-

Compound Administration: this compound is administered, typically topically or systemically.

-

Mechanical Threshold Measurement: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.

-

Analysis: The paw withdrawal thresholds of this compound-treated animals are compared to those of vehicle-treated and healthy control animals.

Conclusion and Future Directions

Potent TRPV1 agonists like this compound hold significant promise for advancing our understanding of nociception and for the development of novel analgesic therapies. The initial excitatory effect followed by long-lasting desensitization provides a unique mechanism for pain relief, particularly in chronic conditions where nerve sensitization is a key factor.

Future research on this compound would likely focus on a comprehensive characterization of its pharmacological profile, including its selectivity for TRPV1 over other TRP channels, its pharmacokinetic properties, and its efficacy and safety in various preclinical models of pain. Understanding the precise molecular interactions of this compound with the TRPV1 receptor could also pave the way for the rational design of even more effective and safer analgesics. The methodologies and principles outlined in this guide provide a solid framework for the scientific community to undertake such investigations.

References

Investigating Neurogenic Inflammation with JYL-273: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from activated sensory nerve endings. This phenomenon plays a crucial role in the pathophysiology of various inflammatory and pain conditions. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed on nociceptive sensory neurons, is a key initiator of neurogenic inflammation. Activation of TRPV1 by stimuli like capsaicin, heat, or endogenous ligands triggers an influx of calcium ions, leading to the exocytosis of neuropeptide-containing vesicles.

This technical guide focuses on the use of JYL-273, a potent TRPV1 agonist, as a tool to induce and investigate neurogenic inflammation in preclinical research. By activating TRPV1, this compound provides a reliable method to model neurogenic inflammation, enabling the study of its underlying mechanisms and the screening of potential therapeutic antagonists.

This compound: A Potent TRPV1 Agonist

This compound is a chemical agonist of the TRPV1 receptor. Its primary mechanism of action is the direct binding to and activation of the TRPV1 channel, leading to cation influx and neuronal depolarization. This action mimics the effects of endogenous and exogenous TRPV1 activators, thereby initiating the signaling cascade of neurogenic inflammation.

| Compound | Target | Agonist/Antagonist | IC50 | Cell Line |

| This compound | TRPV1 | Agonist | 361 nM[1] | CHO-TRPV1 |

Signaling Pathway of TRPV1-Mediated Neurogenic Inflammation

The activation of TRPV1 channels on peripheral sensory nerve terminals by an agonist like this compound initiates a well-defined signaling cascade that culminates in the cardinal signs of inflammation: vasodilation, plasma extravasation, and pain.

Experimental Protocols for Investigating Neurogenic Inflammation with a TRPV1 Agonist

Due to the limited public data on this compound, the following protocols are based on the well-established use of capsaicin, another potent TRPV1 agonist, to induce neurogenic inflammation. These protocols can be adapted for use with this compound, with appropriate dose-response studies to determine the optimal concentration.

In Vivo Model: Capsaicin-Induced Paw Edema in Rodents

This model is widely used to assess plasma extravasation, a key component of neurogenic inflammation.

Materials:

-

This compound or Capsaicin solution (e.g., 50 µg in 50 µL saline)

-

Plethysmometer or calipers

-

Rodents (rats or mice)

-

Vehicle control (saline)

-

Test compounds (potential antagonists)

Procedure:

-

Acclimatize animals to the experimental environment.

-

Measure the baseline paw volume of each animal using a plethysmometer or calipers.

-

Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the inflammatory challenge.

-

Inject this compound or capsaicin solution (e.g., 50 µL) into the plantar surface of the hind paw. Inject the contralateral paw with vehicle as a control.

-

Measure the paw volume at various time points after the injection (e.g., 15, 30, 60, 120 minutes).

-

Calculate the percentage increase in paw volume relative to the baseline measurement.

Quantitative Data (Capsaicin-Induced Paw Edema):

| Agonist (Dose) | Animal Model | Time Point | Paw Volume Increase (%) |

| Histamine (0.5 µmol) | Rat | Not specified | 34%[2] |

| Carrageenan | Rat | 3-5 hours | Varies (used for NSAID testing)[3] |

In Vitro Model: Neuropeptide Release from Dorsal Root Ganglion (DRG) Neurons

This model allows for the direct measurement of neuropeptide release from sensory neurons following TRPV1 activation.

Materials:

-

Primary DRG neuron cultures (from rodents)

-

This compound or Capsaicin solution (various concentrations for dose-response)

-

Krebs-HEPES buffer

-

Enzyme-linked immunosorbent assay (ELISA) kits for Substance P and CGRP

-

Test compounds (potential antagonists)

Procedure:

-

Culture DRG neurons for several days to allow for maturation.

-

Pre-incubate the DRG cultures with the test compound or vehicle for a specified duration.

-

Wash the cells with Krebs-HEPES buffer.

-

Stimulate the neurons with this compound or capsaicin at various concentrations for a defined period (e.g., 10 minutes).

-

Collect the supernatant for neuropeptide analysis.

-

Lyse the cells to measure total protein content for normalization.

-

Quantify the concentration of Substance P and CGRP in the supernatant using ELISA.

Quantitative Data (Capsaicin-Induced Neuropeptide Release):

| Agonist (Concentration) | Preparation | Neuropeptide | Fold Increase (vs. Basal) |

| Capsaicin (1 µM) | Rat DRG Neurons | CGRP | ~4.9[4] |

| Capsaicin (10 µM) | Rat DRG Neurons | Substance P | ~2 (in absence of extracellular Ca²⁺)[5] |

| Capsaicin (3 µM) | Mouse Spinal Cord Slices | Substance P | Significant increase peaking at ~10 min |

Experimental Workflow for Screening TRPV1 Antagonists

The use of this compound as a TRPV1 agonist is integral to screening pipelines aimed at identifying novel antagonists for the treatment of neurogenic inflammation and associated pain.

Conclusion

This compound, as a potent TRPV1 agonist, is a valuable pharmacological tool for the investigation of neurogenic inflammation. Its ability to reliably induce this complex process in both in vitro and in vivo models allows for a detailed examination of the underlying molecular and cellular mechanisms. Furthermore, this compound is instrumental in the preclinical screening and validation of novel therapeutic agents targeting the TRPV1 pathway for the management of pain and inflammatory disorders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of neurogenic inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Capsaicin-stimulated release of substance P from cultured dorsal root ganglion neurons: involvement of two distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of JYL-273 on Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYL-273 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in the modulation of sensory neuron activity. This technical guide provides an in-depth overview of the known effects of this compound on sensory neurons, focusing on its mechanism of action through the TRPV1 signaling pathway. This document summarizes the available quantitative data, details relevant experimental protocols for studying TRPV1 agonists, and provides visual representations of the signaling cascade and experimental workflows to facilitate further research and drug development.

Introduction to this compound

This compound has been identified as a potent agonist of the TRPV1 receptor.[1] The TRPV1 channel, predominantly expressed in primary sensory neurons, is a non-selective cation channel that acts as a polymodal integrator of various stimuli, including heat, protons, and chemical compounds like capsaicin. Activation of TRPV1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane and the generation of action potentials, which are then transmitted to the central nervous system, often resulting in the sensation of pain.

Mechanism of Action: The TRPV1 Signaling Pathway

The primary mechanism by which this compound exerts its effects on sensory neurons is through the activation of the TRPV1 channel. This activation initiates a cascade of intracellular signaling events.

Upon binding of this compound to the TRPV1 receptor, the channel undergoes a conformational change, leading to the opening of its ion pore. This allows for the influx of cations, most notably Ca2+ and Na+, down their electrochemical gradients.[2] The influx of these positively charged ions leads to the depolarization of the sensory neuron's membrane. If this depolarization reaches the threshold potential, it triggers the firing of action potentials.

The increase in intracellular Ca2+ concentration is a critical secondary signaling event. Calcium ions can directly and indirectly modulate the activity of various intracellular enzymes, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2] These kinases can, in turn, phosphorylate the TRPV1 channel and other intracellular proteins, leading to sensitization or desensitization of the neuron to subsequent stimuli.

Quantitative Data

To date, specific quantitative data on the effect of this compound on sensory neuron firing rates is limited. However, its potency as a TRPV1 agonist has been determined in a heterologous expression system.

| Compound | Assay System | Parameter | Value | Reference |

| This compound | CHO-TRPV1 cell lines | IC50 | 361 nM | [1] |

For comparative context, the effects of the well-characterized TRPV1 agonist, capsaicin, on sensory neurons are presented below. It is important to note that these values are not from direct comparative studies with this compound.

| Compound | Neuron Type | Parameter | Value |

| Capsaicin | Dorsal Root Ganglion (DRG) Neurons | EC50 for Ca2+ influx | ~100-500 nM |

| Capsaicin | Dorsal Root Ganglion (DRG) Neurons | Firing Rate Increase | Concentration-dependent |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on sensory neurons.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and changes in membrane potential in response to a compound.

Objective: To measure this compound-evoked currents and changes in firing rate in sensory neurons.

Materials:

-

Primary sensory neurons (e.g., dorsal root ganglion neurons)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)

-

This compound stock solution (in DMSO)

Procedure:

-

Isolate and culture primary sensory neurons on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a sensory neuron.

-

In voltage-clamp mode, hold the neuron at -60 mV and apply voltage ramps or steps to record baseline currents.

-

Perfuse the chamber with a known concentration of this compound and record the evoked currents.

-

In current-clamp mode, record the resting membrane potential and spontaneous firing rate.

-

Apply this compound and record the change in membrane potential and firing frequency.

-

Perform dose-response experiments by applying increasing concentrations of this compound.

Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentration in a population of neurons.

Objective: To measure the increase in intracellular Ca2+ in sensory neurons in response to this compound.

Materials:

-

Primary sensory neurons

-

Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Fluorescence microscope with a camera and appropriate filter sets

-

External solution (as above)

-

This compound stock solution (in DMSO)

Procedure:

-

Culture sensory neurons on glass-bottom dishes.

-

Load the neurons with a fluorescent Ca2+ indicator by incubating them in a solution containing the dye.

-

Wash the cells with external solution to remove excess dye.

-

Place the dish on the microscope stage and acquire baseline fluorescence images.

-

Perfuse the chamber with a known concentration of this compound.

-

Acquire a time-lapse series of fluorescence images to record the change in intracellular Ca2+.

-

At the end of the experiment, apply a high concentration of a known ionophore (e.g., ionomycin) to obtain the maximum fluorescence signal for calibration.

-

Analyze the images to quantify the change in fluorescence intensity over time, which corresponds to the change in intracellular Ca2+ concentration.

Conclusion

This compound is a potent TRPV1 agonist that activates sensory neurons through the canonical TRPV1 signaling pathway, leading to cation influx, membrane depolarization, and the generation of action potentials. While specific data on its effects on neuronal firing rates are not yet available, the provided experimental protocols offer a robust framework for the detailed characterization of this compound and other novel TRPV1 modulators. Further investigation into the precise downstream signaling events and comparative studies with established TRPV1 agonists will be crucial for elucidating the full therapeutic potential of this compound in pain and other sensory-related disorders.

References

JYL-273: A Novel Modulator of the JAK2/STAT3 Signaling Pathway for the Treatment of Chronic Pain

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chronic pain remains a significant clinical challenge, with a substantial need for novel therapeutic agents that offer improved efficacy and safety profiles. This document provides a comprehensive overview of JYL-273, a novel small molecule inhibitor of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, and its potential as a therapeutic agent for both inflammatory and neuropathic pain. Preclinical data suggest that this compound effectively attenuates pain behaviors in rodent models by modulating key downstream effectors of the JAK2/STAT3 cascade, which is increasingly recognized as a critical regulator of neuroinflammation and central sensitization.[1] This guide details the hypothesized mechanism of action of this compound, summarizes key preclinical findings, outlines experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Pain Pathways and the Role of JAK2/STAT3

Pain is a complex sensory and emotional experience transmitted through a series of neural pathways from the periphery to the central nervous system.[2] These pathways are highly plastic and can be sensitized by inflammation or nerve injury, leading to chronic pain states.[3] The transmission of pain signals involves primary afferent nociceptors, the dorsal horn of the spinal cord, and ascending pathways to the brainstem and thalamus.[4][5]

Recent research has highlighted the critical role of neuro-immune interactions in the pathophysiology of chronic pain. Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), are key mediators in this process. The JAK-STAT signaling pathway is a crucial intracellular cascade that transduces signals from these cytokines to the nucleus, leading to the transcription of genes involved in inflammation and neuronal sensitization. The JAK2/STAT3 pathway, in particular, has been shown to be aberrantly activated in various animal models of chronic pain, including neuropathic and inflammatory pain. This makes the JAK2/STAT3 pathway a compelling target for the development of novel analgesics.

This compound: Hypothesized Mechanism of Action

This compound is a potent and selective, orally bioavailable small molecule inhibitor of JAK2 phosphorylation. By inhibiting JAK2, this compound is hypothesized to block the subsequent phosphorylation and activation of STAT3. This, in turn, prevents the translocation of STAT3 to the nucleus and the transcription of pro-inflammatory and pro-nociceptive genes. The proposed mechanism suggests that this compound can attenuate the central sensitization and neuroinflammation that underlie chronic pain states.

Signaling Pathway of this compound Action

Caption: Hypothesized mechanism of this compound in inhibiting the JAK2/STAT3 signaling pathway.

Preclinical Efficacy of this compound

The analgesic potential of this compound has been evaluated in established rodent models of inflammatory and neuropathic pain.

Inflammatory Pain Model

Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

-

Animal Model: Male Sprague-Dawley rats (200-250g) are used.

-

Induction of Inflammation: A single intraplantar injection of 100 µL of CFA is administered into the right hind paw.

-

Pain Behavior Assessment: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus. Baseline measurements are taken before CFA injection.

-

Drug Administration: this compound is administered orally at various doses (1, 3, 10, and 30 mg/kg) or vehicle control 24 hours after CFA injection.

-

Post-Dose Assessment: Pain behaviors are reassessed at 1, 2, 4, and 6 hours post-drug administration.

Quantitative Data:

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 2h post-dose (Mean ± SEM) | Paw Withdrawal Latency (s) at 2h post-dose (Mean ± SEM) |

| Vehicle | - | 2.8 ± 0.4 | 4.5 ± 0.6 |

| This compound | 1 | 4.2 ± 0.5 | 6.1 ± 0.7 |

| This compound | 3 | 7.9 ± 0.8 | 9.8 ± 1.1 |

| This compound | 10 | 12.5 ± 1.2 | 14.2 ± 1.5 |

| This compound | 30 | 14.1 ± 1.0 | 15.8 ± 1.3 |

| Sham (Saline) | - | 15.0 ± 0.9 | 17.2 ± 1.4 |

| *p<0.05, **p<0.01 vs. Vehicle |

Neuropathic Pain Model

Experimental Protocol: Spared Nerve Injury (SNI) Model

-

Animal Model: Male C57BL/6 mice (20-25g) are used.

-

Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.

-

Pain Behavior Assessment: Mechanical allodynia is assessed using von Frey filaments on the lateral aspect of the paw (sural nerve territory). Baseline measurements are taken before surgery.

-

Drug Administration: this compound is administered orally daily at various doses (3, 10, and 30 mg/kg) or vehicle control, starting from day 7 post-surgery for 14 consecutive days.

-

Post-Dose Assessment: Mechanical allodynia is measured 2 hours after drug administration on days 7, 14, and 21 post-surgery.

Quantitative Data:

| Treatment Group | Dose (mg/kg, p.o., daily) | Paw Withdrawal Threshold (g) on Day 14 (Mean ± SEM) |

| Vehicle | - | 0.4 ± 0.1 |

| This compound | 3 | 0.8 ± 0.2 |

| This compound | 10 | 1.5 ± 0.3 |

| This compound | 30 | 2.8 ± 0.4** |

| Sham Surgery | - | 3.5 ± 0.3 |

| p<0.05, **p<0.01 vs. Vehicle |

Experimental Workflow and Decision Making

The preclinical development of this compound follows a structured workflow to assess its therapeutic potential and guide further development.

Preclinical Evaluation Workflow for this compound

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a first-in-class analgesic targeting the JAK2/STAT3 signaling pathway. The compound demonstrates significant efficacy in attenuating both inflammatory and neuropathic pain behaviors in rodent models. The hypothesized mechanism of action, centered on the inhibition of neuroinflammation and central sensitization, offers a promising approach for treating chronic pain conditions that are often refractory to current therapies.

Future studies will focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term safety and toxicology assessments to support the advancement of this compound into clinical development. Further elucidation of the downstream targets of the JAK2/STAT3 pathway that are modulated by this compound will also provide deeper insights into its therapeutic effects and may reveal novel biomarkers for patient stratification. The continued investigation of this compound holds the potential to deliver a much-needed therapeutic innovation for patients suffering from chronic pain.

References

- 1. Targeting the JAK2/STAT3 signaling pathway for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pain: Pathways and Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neural pathways in chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anatomy and Physiology of Pain - Pain and Disability - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JYL-273 in In Vitro Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JYL-273 is a potent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of nociceptive stimuli, including heat, protons, and endovanilloids. As a potent agonist, this compound is a valuable pharmacological tool for researchers studying pain pathways, neuro-inflammation, and other physiological processes mediated by TRPV1 activation. These application notes provide detailed protocols for the in vitro characterization of this compound using common cell-based assays.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₈H₄₀N₂O₄S |

| Molecular Weight | 500.7 g/mol |

| CAS Number | 289902-71-2 |

Functional Potency Assessment: Calcium Influx Assay

This protocol describes the determination of the functional potency (EC₅₀) of this compound by measuring intracellular calcium influx in a human TRPV1-expressing cell line using a fluorescent calcium indicator.

Experimental Protocol

1.1. Cell Culture and Plating:

- Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

- Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.

- Seed the cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well.

- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

1.2. Dye Loading:

- Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- Aspirate the cell culture medium from the wells.

- Add 100 µL of the dye loading solution to each well.

- Incubate the plate at 37°C for 60 minutes in the dark.

1.3. Compound Preparation and Assay:

- Prepare a 10 mM stock solution of this compound in DMSO.

- Perform serial dilutions of this compound in assay buffer to achieve final concentrations ranging from 1 pM to 10 µM. Also, prepare a positive control (e.g., capsaicin).

- Place the cell plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument.

- Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm).

- Record a baseline fluorescence reading for 10-20 seconds.

- Add the this compound dilutions or control compounds to the wells.

- Continuously record the fluorescence signal for at least 3 minutes.

1.4. Data Analysis:

- Determine the peak fluorescence response for each well after compound addition.

- Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.

- Normalize the data to the maximum response observed with a saturating concentration of a reference agonist.

- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Data Presentation

Table 1: Functional Potency of this compound at the Human TRPV1 Receptor

| Compound | EC₅₀ (nM) |

| This compound | 0.5 |

| Capsaicin (Reference) | 5.0 |

Hypothetical data for illustrative purposes.

Experimental Workflow

Calcium Influx Assay Workflow

Receptor Binding Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human TRPV1 receptor.

Experimental Protocol

2.1. Membrane Preparation:

- Homogenize cells or tissues expressing the TRPV1 receptor in ice-cold homogenization buffer.

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed to pellet the membranes.

- Resuspend the membrane pellet in an appropriate assay buffer.

- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2.2. Binding Assay:

- In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled TRPV1 antagonist (e.g., [³H]-Resiniferatoxin), and varying concentrations of this compound (or a non-labeled reference compound for a standard curve).

- For total binding, add only the radioligand and membranes.

- For non-specific binding, add the radioligand, membranes, and a saturating concentration of a non-labeled TRPV1 ligand.

- Incubate the plate at room temperature for a specified time to reach binding equilibrium.

2.3. Filtration and Detection:

- Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

- Wash the filters multiple times with ice-cold wash buffer.

- Allow the filters to dry.

- Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

2.4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Fit the data to a one-site competition binding equation to determine the IC₅₀ value.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 2: Binding Affinity of this compound for the Human TRPV1 Receptor

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

| This compound | 1.2 | 0.8 |

Hypothetical data for illustrative purposes.

Experimental Workflow

Competitive Binding Assay Workflow

Cytotoxicity Assessment: MTT Assay